Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features an oxazolidine ring, a pyrrolidine ring, and a benzoate ester
Mechanism of Action
Target of Action
The primary targets of “Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate” are currently unknown. This compound is a derivative of oxazolidine , which is a structural unit of many biologically active compounds . .
Mode of Action
As an oxazolidine derivative, it may interact with its targets through the oxazolidine ring . The exact nature of these interactions and the resulting changes in cellular processes are currently unknown.
Biochemical Pathways
Oxazolidines are key intermediates in the synthesis of many useful chemical compounds , suggesting that this compound may influence various biochemical pathways.
Pharmacokinetics
The compound is likely soluble in organic solvents such as ethanol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Given its structural similarity to other biologically active oxazolidines , it may have similar effects.
Action Environment
The action, efficacy, and stability of “this compound” may be influenced by various environmental factors. For example, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which involves the coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring . Additionally, extended one-pot asymmetric azaelectrocyclization has been employed to synthesize oxazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The oxazolidine ring can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure.
Benzoate Esters: Compounds with a benzoate ester functional group.
Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring.
Uniqueness
Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate is unique due to its combination of an oxazolidine ring, a pyrrolidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-15(20)12-4-2-11(3-5-12)14(19)17-7-6-13(10-17)18-8-9-23-16(18)21/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTIQPPIEOYSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.